
N,N-Bis(2-(diphenylphosphino)ethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DPEA , is a white solid compound. It falls into the category of phosphine compounds and exhibits strong coordination abilities. Its primary use lies as a ligand in coordination chemistry, particularly in metal-catalyzed reactions such as transition metal-catalyzed coupling reactions .
Métodos De Preparación
Synthesis:: The synthesis of N,N-Bis(2-(diphenylphosphino)ethyl)aniline involves several steps. One common method starts with the reaction of ethanol, 2,2-(phenylimino)di-, di-p-toluenesulfonate (an ester), and diphenylphosphine. The reaction conditions are carefully controlled to yield the desired product .
Análisis De Reacciones Químicas
Reactivity:: DPEA can participate in various chemical reactions, including:
Oxidation and Reduction: DPEA can undergo oxidation or reduction processes.
Substitution Reactions: It can serve as a nucleophilic or electrophilic reagent in substitution reactions.
Coordination Chemistry: As a phosphine ligand, it readily coordinates with transition metals.
Oxidation: Common oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogens (e.g., bromine, chlorine) or other leaving groups are used.
Metal Complex Formation: Transition metal salts (e.g., palladium, nickel) in the presence of DPEA form coordination complexes.
Major Products:: The major products depend on the specific reaction conditions and the nature of the substrate. For example, in metal-catalyzed coupling reactions, DPEA facilitates the coupling of aryl halides with various nucleophiles.
Aplicaciones Científicas De Investigación
DPEA finds applications in:
Organic Synthesis: As a ligand, it enhances selectivity and efficiency in metal-catalyzed reactions.
Catalysis: It plays a crucial role in cross-coupling reactions, C-H activation, and other transformations.
Materials Science: DPEA-containing complexes contribute to the development of functional materials.
Mecanismo De Acción
The exact mechanism by which DPEA exerts its effects depends on the specific reaction. As a ligand, it stabilizes metal complexes, influencing their reactivity and selectivity. Molecular targets and pathways vary based on the context of its use.
Comparación Con Compuestos Similares
DPEA’s uniqueness lies in its bidentate phosphine ligand structure. Similar compounds include other phosphine ligands like triphenylphosphine (PPh₃) and bis(diphenylphosphino)methane (dppm).
Remember that DPEA’s versatility and coordination properties make it a valuable tool in synthetic chemistry and catalysis
Propiedades
Número CAS |
141547-34-4 |
|---|---|
Fórmula molecular |
C34H33NP2 |
Peso molecular |
517.6 g/mol |
Nombre IUPAC |
N,N-bis(2-diphenylphosphanylethyl)aniline |
InChI |
InChI=1S/C34H33NP2/c1-6-16-30(17-7-1)35(26-28-36(31-18-8-2-9-19-31)32-20-10-3-11-21-32)27-29-37(33-22-12-4-13-23-33)34-24-14-5-15-25-34/h1-25H,26-29H2 |
Clave InChI |
YKKBLYRNQRSRQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


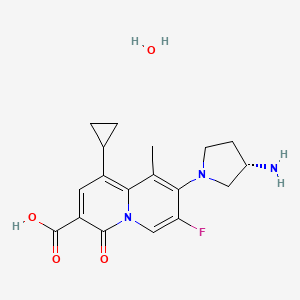
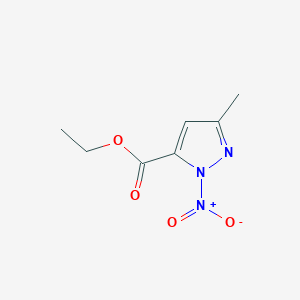

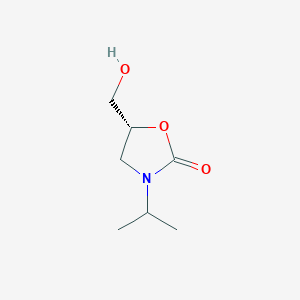
![3-Butyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892852.png)
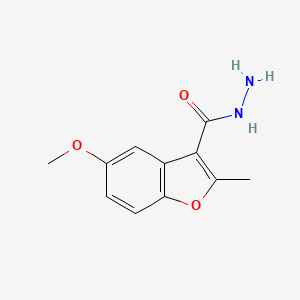
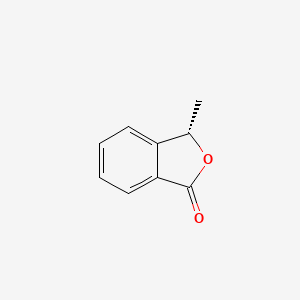

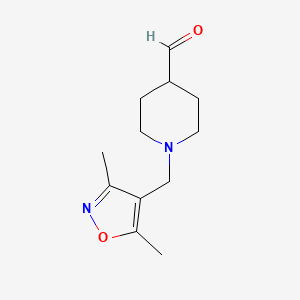

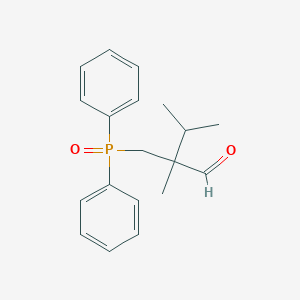
![4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12892921.png)
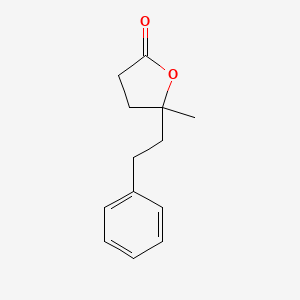
![9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione](/img/structure/B12892926.png)
